Cas no 64657-18-7 (1,9-Dideoxyforskolin)

1,9-Dideoxyforskolin structure
Produktname:1,9-Dideoxyforskolin
1,9-Dideoxyforskolin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10bR)-
- 1,9-Dideoxyforskolin
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentame...
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10
- DIDEOXYFORSKOLIN, 1,9-(AS) PrintBack
- FORSKOLIN 1,9-DIDEOXY
- 7β-Acetoxy-6β-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(Acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- 7beta-Acetoxy-6beta-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- 1,9-DIDEOXYFORSKOLIN, (-)-
- OAW710HWIX
- 7beta-acetoxy-8,13-epoxy-6beta-hydroxylabd-14-en-11-one
- 1,9-Dideoxyforskolin, analytical standard
- (-)-1,9-DIDEOXYFORSKOLIN
- LMPR0104030009
- (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aS,5S,6S,6aS,10aS,10bR)-
- [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
- UNII-OAW710HWIX
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-
- PD047365
- 64657-18-7
- GTPL4100
- Forskolin, 1,9-Dideoxy-, Coleus forskohlii
- AKOS040745091
- 1,9 dideoxy forskolin
- DTXSID5040384
- Q27070796
- CHEMBL519570
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1,9-Dideoxy forskolin
- CHEBI:50295
- SCHEMBL905267
- 1,9-Dideoxyforskolin + 1-Deoxyforskolin (1:1 Ratio)
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho(2,1-b)pyran-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
- CS-0025282
- ((3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
- DTXCID3020384
- HY-103191
-
- MDL: MFCD00082318
- Inchi: InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
- InChI-Schlüssel: ZKZMDXUDDJYAIB-OJPJTMFRSA-N
- Lächelt: CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Berechnete Eigenschaften
- Genaue Masse: 378.24100
- Monoisotopenmasse: 378.241
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 670
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 72.8A^2
- XLogP3: 3.3
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.12
- Schmelzpunkt: 149-150 ºC
- Siedepunkt: 455 °C at 760 mmHg
- Flammpunkt: 146.9 °C
- Brechungsindex: 1.523
- Löslichkeit: methanol: 28 mg/mL
- PSA: 72.83000
- LogP: 3.43420
- Optische Aktivität: [α]26/D +93.6°, c = 6.12 in chloroform(lit.)
1,9-Dideoxyforskolin Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:−20°C
1,9-Dideoxyforskolin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D439970-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 1mg |
$98.00 | 2023-05-18 | ||
TRC | D439970-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 5mg |
$391.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201560-1 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2444.00 | 2023-09-05 | |
TRC | D439970-10mg |
1,9-Dideoxyforskolin |
64657-18-7 | 10mg |
$758.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201560-1mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 1mg |
¥964.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2,444.00 | 2023-07-11 | |
1PlusChem | 1P00E9IP-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | ≥98% | 5mg |
$281.00 | 2025-02-26 | |
A2B Chem LLC | AG64721-1mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 1mg |
$77.00 | 2024-04-19 |
1,9-Dideoxyforskolin Verwandte Literatur
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
64657-18-7 (1,9-Dideoxyforskolin) Verwandte Produkte
- 64657-21-2(Isoforskolin)
- 66428-89-5(Forskolin)
- 81873-08-7(Forskolin J)
- 66575-29-9(Forskolin)
- 473981-11-2(Forskolin G)
- 72963-77-0(1-Deoxyforskolin)
- 1710203-22-7(N*2*-Cyclohexylmethyl-N*2*-methyl-thiazole-2,4-diamine)
- 68720-62-7(Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI))
- 887874-49-9(N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide)
- 1806191-22-9(Methyl 2-hydroxy-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate)
Empfohlene Lieferanten
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
